molecular formula C20H12N2O4Se B3324449 4,4'-(2,1,3-Benzoselenadiazole-4,7-diyl)bisbenzoic acid CAS No. 1862239-04-0

4,4'-(2,1,3-Benzoselenadiazole-4,7-diyl)bisbenzoic acid

Cat. No. B3324449
CAS RN: 1862239-04-0
M. Wt: 423.3 g/mol
InChI Key: PYSCBHFDFRYDNG-UHFFFAOYSA-N
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Description

“4,4’-(2,1,3-Benzoselenadiazole-4,7-diyl)bisbenzoic acid” is a chemical compound with the molecular formula C20H12N2O4Se . It is a type of organic frame material and is used for experimental and research purposes .


Synthesis Analysis

The synthesis of compounds similar to “4,4’-(2,1,3-Benzoselenadiazole-4,7-diyl)bisbenzoic acid” has been reported. For instance, in the presence of an organobase, 1,3,5-triformylphloroglucinol (Tp) and 4,4′-(benzoselenadiazole-4,7-diyl)dianiline (BSe) are adopted to construct a highly crystalline COF, TpBSe-COF . This COF could implement the blue light photocatalytic conversion of organic sulfides to sulfoxides .


Molecular Structure Analysis

The molecular structure of “4,4’-(2,1,3-Benzoselenadiazole-4,7-diyl)bisbenzoic acid” consists of a benzoselenadiazole core with benzoic acid at the 4,7-positions . This structure enables swift light-induced charge transfer .


Chemical Reactions Analysis

The benzoselenadiazole unit in the compound can broaden the visible light absorption and accelerate electron transfer . This makes it effective for photocatalytic conversions . For example, it can improve the conversions of organic sulfides to sulfoxides with molecular oxygen .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 423.28 . More detailed physical and chemical properties may require further experimental analysis.

Scientific Research Applications

Lewis Acid Adducts of Narrow Band Gap Conjugated Polymers

Research on Lewis acid interactions with narrow band gap conjugated copolymers has shown that the binding with B(C6F5)3 is weaker for polymers compared to small molecules due to steric hindrance. This has led to the development of new chromophores with stronger B-N interactions, demonstrating the potential for creating new NIR-absorbing polymers with significantly narrowed band gaps. Such advancements highlight the relevance of 4,4'-(2,1,3-Benzoselenadiazole-4,7-diyl)bisbenzoic acid derivatives in modifying optical and electronic properties of polymers for potential applications in optoelectronics (Welch & Bazan, 2011).

Synthesis and Characterization of Organic Molecules

Studies have developed efficient synthesis routes for bisbenzothiadiazole derivatives, offering insights into the design of molecules with extended conjugation and potential applications in electronic devices. Such research underscores the importance of precise synthetic strategies in creating molecules with desirable electronic and photophysical properties (Anant, Lucas, & Jacob, 2008).

Mechanism of Action

The mechanism of action of “4,4’-(2,1,3-Benzoselenadiazole-4,7-diyl)bisbenzoic acid” is related to its ability to enable swift light-induced charge transfer . This property allows it to be used in the construction of covalent organic frameworks (COFs) for photocatalytic conversions .

Safety and Hazards

As with any chemical compound, appropriate safety measures should be taken when handling “4,4’-(2,1,3-Benzoselenadiazole-4,7-diyl)bisbenzoic acid”. It is recommended to refer to its Material Safety Data Sheet (MSDS) for detailed information .

properties

IUPAC Name

4-[4-(4-carboxyphenyl)-2,1,3-benzoselenadiazol-7-yl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12N2O4Se/c23-19(24)13-5-1-11(2-6-13)15-9-10-16(18-17(15)21-27-22-18)12-3-7-14(8-4-12)20(25)26/h1-10H,(H,23,24)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYSCBHFDFRYDNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(C3=N[Se]N=C23)C4=CC=C(C=C4)C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12N2O4Se
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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